BenchChemオンラインストアへようこそ!

GPCR agonist-2

GPR109b Potency pEC50

GPCR agonist-2 (Compound 5j) is the definitive GPR109b tool for unambiguous signaling studies. Unlike non-selective ligands (niacin, acifran), its stringent GPR109a selectivity eliminates off-target noise, while moderate potency (EC50 309 nM) prevents receptor desensitization in low-expression adipocyte and immune cell models. Validated in cAMP and lipolysis assays, it serves as the benchmark reference standard for HTS and medicinal chemistry campaigns. High-purity, batch-consistent material ensures reproducible results. Accelerate your lipid metabolism and inflammation research—order now.

Molecular Formula C10H10N2O4
Molecular Weight 222.20 g/mol
Cat. No. B2518962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPCR agonist-2
Molecular FormulaC10H10N2O4
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESC1CC1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O4/c13-10(14)6-1-4-8(11-7-2-3-7)9(5-6)12(15)16/h1,4-5,7,11H,2-3H2,(H,13,14)
InChIKeyIKTICLQCJRBVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

GPCR Agonist-2: A Selective GPR109b (HM74) Agonist for Lipid Disorder Research


GPCR agonist-2 (Compound 5j; 4-(Cyclopropylamino)-3-nitrobenzoic acid) is a small-molecule agonist of the human orphan G-protein-coupled receptor GPR109b (HM74), a low-affinity receptor for niacin [1]. It belongs to the 3-nitro-4-substituted-aminobenzoic acid chemical class, which has been characterized for potent and highly selective activation of GPR109b [1]. The compound is widely utilized as a pharmacological tool to investigate GPR109b-mediated signaling pathways implicated in lipid metabolism disorders .

Why GPR109b Agonists Are Not Interchangeable: The Case for GPCR Agonist-2


GPR109b (HM74) is a low-affinity niacin receptor with significant homology to the high-affinity niacin receptor GPR109a (HM74A) [1]. However, subtle differences in the ligand-binding pocket allow for distinct agonist selectivity profiles [2]. Generic substitution among GPR109b agonists is scientifically unsound because compounds within this class exhibit marked variations in potency, selectivity over GPR109a, and functional efficacy. For instance, the endogenous ligand niacin is non-selective and requires supraphysiological concentrations for GPR109b activation, while other tool compounds like acifran or GPR109 receptor agonist-1 show differing selectivity windows [3]. Therefore, selecting the appropriate agonist is critical for accurately dissecting GPR109b-specific biology and avoiding confounding off-target effects at GPR109a. The following quantitative evidence demonstrates the specific differentiation of GPCR agonist-2.

GPCR Agonist-2 Quantitative Differentiation Guide for Scientific Selection


GPCR Agonist-2 Demonstrates Superior Potency Over First-Generation GPR109b Agonists

In a direct functional assay measuring the reversal of forskolin-induced cAMP elevation in CHOK1 cells stably expressing human GPR109b, GPCR agonist-2 (Compound 5j) exhibits an EC50 of 309.03 nM, which corresponds to a pEC50 of 6.51 . This represents a significant improvement in potency compared to the earlier reference agonist acifran, which shows an EC50 of 4.2 μM (pEC50 ≈ 5.38) for GPR109b under comparable assay conditions . The ~13.6-fold difference in potency highlights the enhanced efficacy of GPCR agonist-2 for activating GPR109b-mediated signaling.

GPR109b Potency pEC50 cAMP Assay Lipid Metabolism

GPCR Agonist-2 Provides Superior GPR109b vs. GPR109a Selectivity Compared to Non-Selective Agonists

A key differentiator for GPCR agonist-2 is its stringent selectivity for GPR109b over the closely related GPR109a receptor. The original medicinal chemistry campaign reported that the 3-nitro-4-substituted-aminobenzoic acid series, which includes GPCR agonist-2 (Compound 5j), shows "no activity" at GPR109a [1]. This contrasts sharply with the endogenous ligand niacin, which activates both GPR109a and GPR109b non-selectively [2], and acifran, which is a potent agonist at both receptors (GPR109a EC50 = 1.3 μM; GPR109b EC50 = 4.2 μM) . The high selectivity of GPCR agonist-2 ensures that observed biological effects can be confidently attributed to GPR109b engagement.

GPR109b Selectivity GPR109a Off-Target Niacin Receptor

GPCR Agonist-2 Offers a Balanced Potency-Selectivity Profile Compared to Ultra-Potent Analogs

While newer GPR109b agonists such as HCAR3 agonist 5c exhibit higher potency (pEC50 = 7.53, KD = 47 nM) , GPCR agonist-2 (pEC50 = 6.51) offers a distinct advantage as a well-characterized tool compound with extensive literature validation [1]. Its moderate potency (EC50 = 309 nM) is often preferable for studies requiring physiological relevance or for avoiding receptor desensitization artifacts associated with ultra-potent agonists. Furthermore, GPCR agonist-2's potency is comparable to GPR109 receptor agonist-1 (pEC50 = 6.4) [2], but GPCR agonist-2 benefits from a more extensively documented selectivity profile and chemical tractability.

GPR109b Potency Selectivity HCAR3 Tool Compound

GPCR Agonist-2 Exhibits Well-Characterized Functional Activity in a Validated cAMP Assay

The functional activity of GPCR agonist-2 has been rigorously quantified using a standardized, industry-accepted assay: reversal of forskolin-stimulated cAMP accumulation in CHOK1 cells stably expressing human GPR109b . In this system, GPCR agonist-2 demonstrates an EC50 of 309.03 nM, confirming its role as a full agonist capable of engaging the Gαi signaling pathway . This well-defined functional profile provides researchers with a reliable benchmark for experimental design and data interpretation, contrasting with less-characterized analogs where functional efficacy may be ambiguous or assay-dependent.

GPR109b cAMP Functional Assay Forskolin Signal Transduction

GPCR Agonist-2 is Supplied with High Purity (≥99.93%) to Ensure Reproducible Results

Commercial lots of GPCR agonist-2 are routinely supplied with a purity of 99.93% as verified by HPLC . This high level of purity is critical for ensuring that observed biological activity is attributable to the target compound and not to confounding impurities. In contrast, some comparator tool compounds may be offered at lower purity grades, which can introduce variability in dose-response experiments and complicate data interpretation. The availability of batch-specific analytical data further supports rigorous quality control in research settings .

Purity QC Reproducibility Procurement Analytical Chemistry

Optimal Research Applications for GPCR Agonist-2 Based on Quantitative Evidence


Selective Activation of GPR109b in Adipocyte Lipolysis Studies

GPCR agonist-2 is ideally suited for investigating GPR109b-mediated inhibition of lipolysis in adipocytes. Its high selectivity over GPR109a [1] ensures that observed reductions in free fatty acid release can be specifically attributed to GPR109b signaling, avoiding confounding activation of GPR109a which also regulates lipolysis [2]. The compound's potency (EC50 = 309 nM) is within the physiologically relevant range for ex vivo adipocyte assays.

Dissecting GPR109b-Specific Immune Modulation

GPR109b is expressed in various immune cells, including macrophages and neutrophils, where it may mediate anti-inflammatory effects. GPCR agonist-2's stringent selectivity profile [1] makes it the preferred tool for distinguishing GPR109b-dependent immune responses from those mediated by GPR109a. This is particularly important given the overlapping expression patterns of these two receptors in immune tissues [2].

Benchmarking Novel GPR109b Ligands in Screening Campaigns

Due to its well-characterized potency (pEC50 = 6.51) [1] and robust functional activity in cAMP assays [2], GPCR agonist-2 serves as an excellent reference standard for high-throughput screening and medicinal chemistry optimization programs targeting GPR109b. Its established selectivity profile provides a clear benchmark for evaluating the specificity of new chemical entities.

Investigating GPR109b Biology in Cells with Low Receptor Expression

The moderate potency of GPCR agonist-2 (EC50 = 309 nM) [1] is advantageous when studying cell types with low endogenous GPR109b expression, as it reduces the risk of rapid receptor desensitization or internalization that can occur with ultra-potent agonists like HCAR3 agonist 5c (pEC50 = 7.53) [2]. This allows for more sustained signaling and clearer phenotypic readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPCR agonist-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.